t-Boc-Aminooxy-PEG2-amine
t-Boc-Aminooxy-PEG2-amine
t-Boc-Aminooxy-PEG2-amine is a PEG derivative containing a Boc-protected aminooxy group and an amino group. The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc.
Brand Name:
Vulcanchem
CAS No.:
252378-69-1
VCID:
VC0544648
InChI:
InChI=1S/C11H24N2O5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9,12H2,1-3H3,(H,13,14)
SMILES:
CC(C)(C)OC(=O)NOCCOCCOCCN
Molecular Formula:
C11H24N2O5
Molecular Weight:
264.32 g/mol
t-Boc-Aminooxy-PEG2-amine
CAS No.: 252378-69-1
Inhibitors
VCID: VC0544648
Molecular Formula: C11H24N2O5
Molecular Weight: 264.32 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 252378-69-1 |
---|---|
Product Name | t-Boc-Aminooxy-PEG2-amine |
Molecular Formula | C11H24N2O5 |
Molecular Weight | 264.32 g/mol |
IUPAC Name | tert-butyl N-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]carbamate |
Standard InChI | InChI=1S/C11H24N2O5/c1-11(2,3)18-10(14)13-17-9-8-16-7-6-15-5-4-12/h4-9,12H2,1-3H3,(H,13,14) |
Standard InChIKey | LHNRKSSHYXYKTA-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NOCCOCCOCCN |
Canonical SMILES | CC(C)(C)OC(=O)NOCCOCCOCCN |
Appearance | Solid powder |
Description | t-Boc-Aminooxy-PEG2-amine is a PEG derivative containing a Boc-protected aminooxy group and an amino group. The protected aminooxy can be deprotected under mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | t-Boc-Aminooxy-PEG2-amine |
Reference | 1: Grover GN, Lee J, Matsumoto NM, Maynard HD. Aminooxy and Pyridyl Disulfide Telechelic Poly(Polyethylene Glycol Acrylate) by RAFT Polymerization. Macromolecules. 2012 Jun 26;45(12):4858-4965. PubMed PMID: 24648600; PubMed Central PMCID: PMC3956054. 2: Boehnke N, Cam C, Bat E, Segura T, Maynard HD. Imine Hydrogels with Tunable Degradability for Tissue Engineering. Biomacromolecules. 2015 Jul 13;16(7):2101-8. doi: 10.1021/acs.biomac.5b00519. Epub 2015 Jul 1. PubMed PMID: 26061010; PubMed Central PMCID: PMC4583069. 3: Carberry P, Carpenter AP, Kung HF. Fluoride-18 radiolabeling of peptides bearing an aminooxy functional group to a prosthetic ligand via an oxime bond. Bioorg Med Chem Lett. 2011 Dec 1;21(23):6992-5. doi: 10.1016/j.bmcl.2011.09.124. Epub 2011 Oct 5. PubMed PMID: 22024031; PubMed Central PMCID: PMC3229035. 4: Mancini RJ, Paluck SJ, Bat E, Maynard HD. Encapsulated Hydrogels by E-beam Lithography and Their Use in Enzyme Cascade Reactions. Langmuir. 2016 Apr 26;32(16):4043-51. doi: 10.1021/acs.langmuir.6b00560. Epub 2016 Apr 14. PubMed PMID: 27078573; PubMed Central PMCID: PMC4852853. 5: Jin Y, Song L, Su Y, Zhu L, Pang Y, Qiu F, Tong G, Yan D, Zhu B, Zhu X. Oxime linkage: a robust tool for the design of pH-sensitive polymeric drug carriers. Biomacromolecules. 2011 Oct 10;12(10):3460-8. doi: 10.1021/bm200956u. Epub 2011 Sep 7. PubMed PMID: 21863891. 6: Rashidian M, Kumarapperuma SC, Gabrielse K, Fegan A, Wagner CR, Distefano MD. Simultaneous dual protein labeling using a triorthogonal reagent. J Am Chem Soc. 2013 Nov 6;135(44):16388-96. doi: 10.1021/ja403813b. Epub 2013 Oct 17. PubMed PMID: 24134212; PubMed Central PMCID: PMC3873327. 7: Hardy JG, Lin P, Schmidt CE. Biodegradable hydrogels composed of oxime crosslinked poly(ethylene glycol), hyaluronic acid and collagen: a tunable platform for soft tissue engineering. J Biomater Sci Polym Ed. 2015;26(3):143-61. doi: 10.1080/09205063.2014.975393. PubMed PMID: 25555089. |
PubChem Compound | 20759444 |
Last Modified | Nov 11 2021 |
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